4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Description
4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C20H17N3O5S2 and its molecular weight is 443.49. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Compounds with nitro groups, similar to the one , have been studied in the context of environmental remediation, particularly through advanced oxidation processes (AOPs). AOPs are effective in degrading recalcitrant compounds in water, leading to various by-products. Research in this area focuses on understanding the degradation pathways and biotoxicity of these by-products to enhance treatment processes (Qutob et al., 2022).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, a core structural feature in the compound of interest, have shown significant promise in drug discovery, particularly for cancer and central nervous system disorders. The therapeutic potential of these compounds is widely recognized, with several patents filed for various medical applications. This highlights the broader relevance of researching compounds within this structural class (Singh & Shah, 2017).
LC-MS/MS Studies for Drug Stability and Degradation
The stability and degradation pathways of pharmaceutical compounds, especially those involving nitro groups and complex structures like the one , are critical for their development and therapeutic application. Studies using LC-MS/MS techniques provide valuable insights into these processes, contributing to a better understanding of the drug's behavior under various conditions (Barchańska et al., 2019).
Atmospheric Impact of Nitro Compounds
Research on nitro compounds, particularly their atmospheric occurrence and impact, provides insights into the environmental implications of various nitro-substituted chemicals. Understanding these impacts is essential for assessing the environmental footprint of chemical manufacturing and usage (Harrison et al., 2005).
Properties
IUPAC Name |
4-nitro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S2/c24-20(15-6-9-17(10-7-15)23(25)26)21-16-8-5-14-3-1-11-22(18(14)13-16)30(27,28)19-4-2-12-29-19/h2,4-10,12-13H,1,3,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXZVPZTDSQKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.